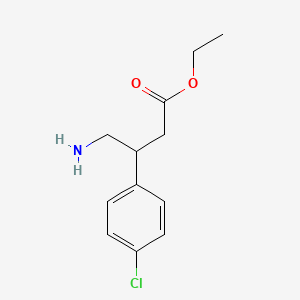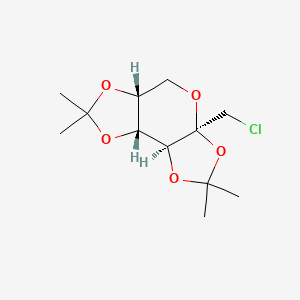
D-Fructopiranose Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructopiranose Hydrochloride is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a crystalline substance that can be synthesized through specific chemical reactions involving D-fructose and hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructopiranose Hydrochloride typically involves the reaction of D-fructose with hydrochloric acid. One common method includes dissolving D-fructose in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the desired product. The reaction is usually carried out at room temperature, and the yield can be optimized by controlling the concentration of hydrochloric acid and the reaction time .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of ionic liquids as catalysts. For example, an imidazole-based ionic liquid combined with strontium chloride has been identified as an effective catalyst for the chemoselective isopropylidenation of D-fructose, leading to the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chloro substituent in this compound can be substituted by various nucleophilic anions such as azide, thiocyanate, and acetate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, 2-chloroethanol, and various nucleophilic anions. The reactions are typically carried out at room temperature, and the conditions can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of D-Fructopiranose, such as 2′-chloroethyl β-D-fructopyranoside and its nucleophilic substitution products .
Applications De Recherche Scientifique
D-Fructopiranose Hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of D-Fructopiranose Hydrochloride involves its interaction with specific molecular targets and pathways. As a monosaccharide derivative, it can participate in various biochemical reactions, including glycosylation and enzymatic transformations. These interactions are crucial for its biological activity and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to D-Fructopiranose Hydrochloride include:
Beta-D-Fructopyranose: A naturally occurring form of D-fructose with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike its similar compounds, it can undergo specific substitution reactions and form unique derivatives that are valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H19ClO5 |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
(1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
Clé InChI |
JPOKXWDHLOMNQX-XBWDGYHZSA-N |
SMILES isomérique |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
SMILES canonique |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


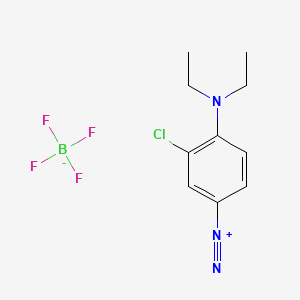
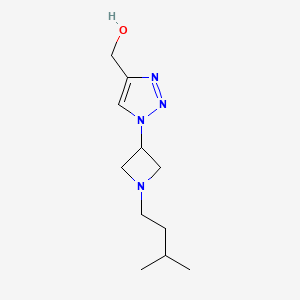


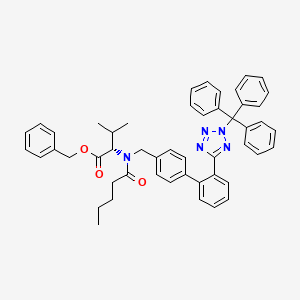

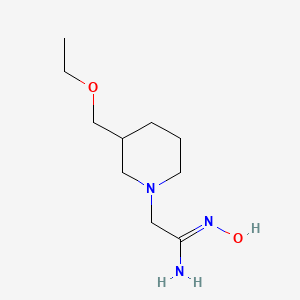
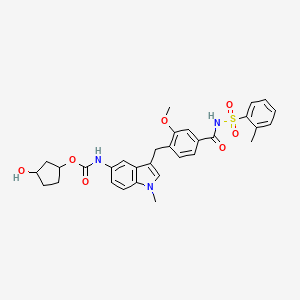


![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
